

Fundamental properties of lead strontium titanate solid solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead;titanium

Cat. No.: B14246246

[Get Quote](#)

An In-depth Technical Guide on the Fundamental Properties of Lead Strontium Titanate Solid Solutions

Introduction

Lead Strontium Titanate ($\text{Pb}_{0.5}\text{Sr}_{0.5}\text{TiO}_3$ (PST)) is a perovskite-type ferroelectric solid solution formed by the combination of lead titanate (PbTiO_3) and strontium titanate (SrTiO_3). This material has garnered significant research interest due to its versatile and tunable electrical properties, making it a promising candidate for a wide range of electronic applications. The substitution of lead ions (Pb^{2+}) with strontium ions (Sr^{2+}) in the lead titanate lattice allows for the precise tailoring of its dielectric, piezoelectric, and pyroelectric characteristics. This guide provides a comprehensive overview of the fundamental properties of PST solid solutions, detailing experimental methodologies, presenting key quantitative data, and visualizing the relationships between composition and material properties.

Synthesis and Experimental Protocols

The properties of lead strontium titanate are highly dependent on the synthesis route and processing conditions. The most common methods for preparing PST ceramics are the solid-state reaction and sol-gel techniques.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline ceramic materials like PST.

Experimental Protocol:

- Precursor Selection: High-purity oxide or carbonate powders are used as starting materials. Common precursors include lead carbonate (PbCO_3) or lead oxide (PbO), strontium carbonate (SrCO_3), and titanium dioxide (TiO_2).
- Stoichiometric Mixing: The precursor powders are weighed in precise stoichiometric ratios according to the desired final composition of $(\text{Pb}_{1-x}\text{Sr}_x)\text{TiO}_3$. An excess of PbO (typically 1-2 mol%) is often added to compensate for lead loss due to its high volatility at elevated temperatures.
- Milling: The mixture is intimately milled to ensure homogeneity. This is typically done in a ball mill with a solvent such as ethanol or isopropanol for several hours.
- Calcination: The dried powder mixture is calcined at a high temperature, typically between 800°C and 900°C, for 2-4 hours. This step facilitates the initial solid-state reaction and the formation of the perovskite phase. X-ray diffraction (XRD) is used to confirm the phase formation.
- Pellet Formation: The calcined powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets under high pressure (e.g., 5 tonnes).
- Sintering: The pellets are sintered at a higher temperature, generally between 1100°C and 1250°C, for 2-4 hours in a lead-rich atmosphere to minimize lead volatilization. The sintering process promotes densification and grain growth.
- Characterization: The sintered pellets are then subjected to structural, microstructural, and electrical characterization.

Sol-Gel Synthesis

The sol-gel method offers better chemical homogeneity, lower synthesis temperatures, and the ability to produce fine, uniform powders.

Experimental Protocol:

- Precursor Solution: Metal alkoxides or salts are used as precursors. For example, lead acetate, strontium acetate, and titanium isopropoxide can be dissolved in a suitable solvent like 2-methoxyethanol.
- Hydrolysis and Polycondensation: The solution is hydrolyzed by the controlled addition of water, leading to the formation of a sol. With further heating and stirring, a gel is formed through polycondensation reactions.
- Drying and Calcination: The gel is dried to remove the solvent and then calcined at a relatively lower temperature (e.g., 600-800°C) to obtain the crystalline PST powder.
- Pelletization and Sintering: The subsequent steps of pellet formation and sintering are similar to the solid-state reaction method.

Characterization Techniques

A variety of techniques are employed to characterize the fundamental properties of PST solid solutions:

- X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and lattice parameters of the synthesized materials.
- Scanning Electron Microscopy (SEM): Provides information about the surface morphology, grain size, and microstructure of the sintered ceramics.
- Dielectric Spectroscopy: Measures the dielectric constant and loss tangent as a function of temperature and frequency. This is crucial for determining the Curie temperature (T_c), the temperature at which the material transitions from a ferroelectric to a paraelectric state.
- Ferroelectric Hysteresis (P-E Loop) Measurement: A Sawyer-Tower circuit is used to obtain polarization-electric field (P-E) hysteresis loops, from which the remnant polarization (P_r) and coercive field (E_c) are determined.
- Piezoelectric Measurement: The piezoelectric coefficient (d_{33}) is typically measured using a d_{33} -meter after poling the ceramic sample in a strong DC electric field.

- Pyroelectric Measurement: The pyroelectric coefficient is determined by measuring the pyroelectric current generated in response to a controlled change in temperature.

Fundamental Properties of Lead Strontium Titanate

The substitution of Sr^{2+} for Pb^{2+} in the PbTiO_3 lattice induces significant changes in the material's properties. Strontium titanate (SrTiO_3) is a paraelectric material, and its incorporation into the ferroelectric lead titanate (PbTiO_3) lattice systematically modifies the ferroelectric-paraelectric phase transition and related properties.

Structural Properties

Lead titanate has a tetragonal perovskite structure at room temperature. As the strontium content increases, the tetragonality (c/a ratio) of the crystal lattice decreases.[\[1\]](#)[\[2\]](#) This reduction in lattice anisotropy is beneficial as it can mitigate the cracking that often occurs in pure lead titanate ceramics during cooling from the sintering temperature.[\[1\]](#)[\[2\]](#) For higher strontium concentrations, the crystal structure can become cubic at room temperature.[\[3\]](#)

Dielectric Properties

The dielectric properties of PST are strongly dependent on the strontium concentration and temperature. Generally, increasing the strontium content leads to a decrease in the Curie temperature (T_c).[\[4\]](#)[\[5\]](#)[\[6\]](#) This is because the substitution of the larger Pb^{2+} ion with the smaller Sr^{2+} ion weakens the ferroelectric ordering. At the same time, the dielectric constant at room temperature can be enhanced with strontium doping up to a certain concentration.[\[5\]](#)

Composition $(\text{Pb}_{1-x}\text{Sr}_x)\text{TiO}_3$	Curie Temperature (T_c) (°C)	Dielectric Constant (ϵ_r) at Room Temperature	Dielectric Loss ($\tan\delta$) at Room Temperature	Reference
x = 0 (Pure PbTiO_3)	~490	-	-	[1] [2]
x = 0.2	340	-	-	[7]
x = 0.4	200	-	-	[7]
x = 0.5	125	-	-	[7]

Note: The dielectric properties can vary significantly based on the synthesis method, grain size, and measurement frequency.

Ferroelectric Properties

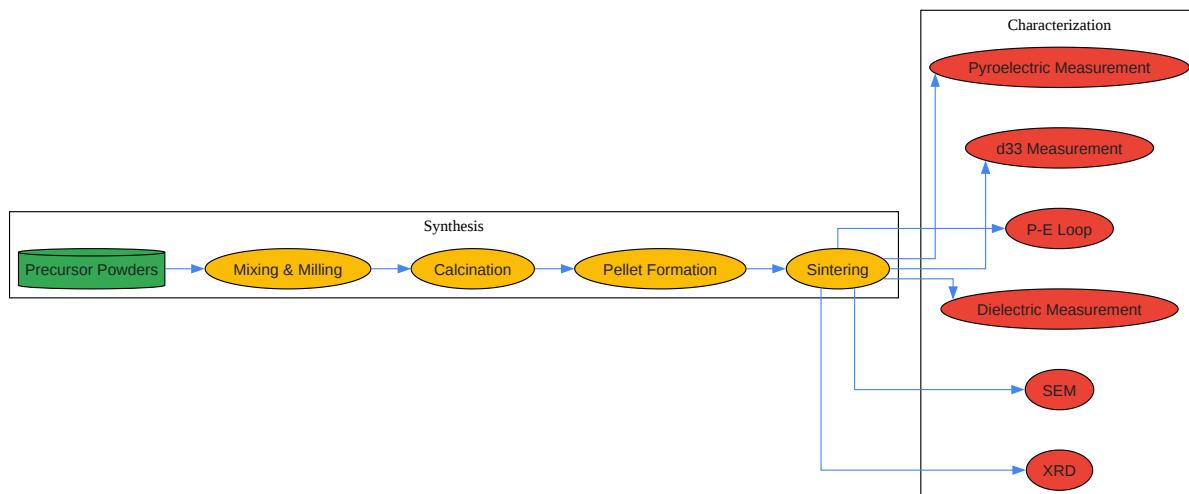
The ferroelectric properties, namely the remnant polarization (P_r) and coercive field (E_c), are also tunable with strontium substitution.

Composition	Remnant Polarization (P_r) ($\mu\text{C}/\text{cm}^2$)	Coercive Field (E_c) (kV/cm)	Reference
$\text{Pb}_{0.95}\text{Sr}_{0.05}(\text{Nb}_2)_{0.98}\text{Ti}_{0.05}\text{O}_6$	12.3	39	[8]
$\text{Pb}_{1-x}\text{Sr}_x\text{Zr}_{0.52}\text{Ti}_{0.48}\text{O}_3$ ($x=0.10$)	13.64	15.97	[4]

Note: The data presented is for PST-related systems and illustrates the typical range of values.

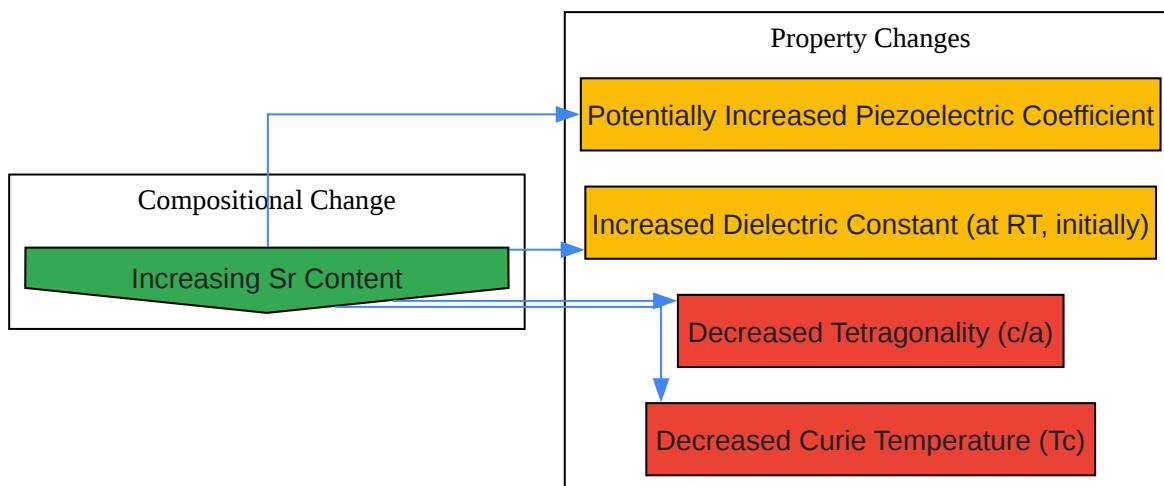
Piezoelectric Properties

The piezoelectric properties of PST can be enhanced by strontium doping, particularly in compositions near a morphotropic phase boundary (MPB) in related systems like lead zirconate titanate (PZT). For lead strontium titanate, the piezoelectric response is influenced by the changes in the crystal structure and domain dynamics. An increase in the piezoelectric coefficient (d_{33}) with increasing strontium content has been observed in some PZT-based systems.[\[4\]](#)


Composition	Piezoelectric Coefficient (d_{33}) (pC/N)	Reference
9% Sr doped PZT	335	[9]
$\text{Pb}_{1-x}\text{Sr}_x\text{Zr}_{0.52}\text{Ti}_{0.48}\text{O}_3$ ($x=0.12$)	640	[4]

Pyroelectric Properties

PST solid solutions exhibit significant pyroelectric properties, making them suitable for infrared detector applications. The pyroelectric current and coefficient show a sharp peak at the Curie temperature.^[7] The magnitude of the pyroelectric coefficient can be tailored by adjusting the strontium content.^[7]


Composition $(\text{Pb}_{1-x}\text{Sr}_x)\text{TiO}_3$	Pyroelectric Current at T_c ($\times 10^{-8}$ A)	Pyroelectric Coefficient at T_c ($\times 10^{-8}$ C/cm ² K)	Reference
x = 0.2	2.8	2.5	[7]
x = 0.4	2.0	1.8	[7]
x = 0.5	1.5	1.2	[7]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of PST ceramics.

[Click to download full resolution via product page](#)

Caption: Relationship between increasing strontium content and key properties of PST.

Conclusion

Lead strontium titanate solid solutions are a versatile class of ferroelectric materials with properties that can be systematically engineered by varying the Pb/Sr ratio. The addition of strontium to lead titanate effectively lowers the Curie temperature and reduces the structural tetragonality, which can be advantageous for various applications. The dielectric, ferroelectric, piezoelectric, and pyroelectric properties are all highly tunable, making PST a compelling material for use in capacitors, sensors, actuators, and infrared detectors. Further research into optimizing the synthesis and processing of these materials will continue to unlock their full potential for advanced electronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cdmf.org.br [cdmf.org.br]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Strontium doped lead zirconate titanate ceramics: study of calcination and sintering process to improve piezo effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fundamental properties of lead strontium titanate solid solutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14246246#fundamental-properties-of-lead-strontium-titanate-solid-solutions\]](https://www.benchchem.com/product/b14246246#fundamental-properties-of-lead-strontium-titanate-solid-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com